4-Cyclohexyl-2,6-dimethylpyrylium hexafluoroarsenate
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Overview
Description
4-Cyclohexyl-2,6-dimethylpyrylium hexafluoroarsenate is a heterocyclic organic compound with the molecular formula C13H19AsF6O and a molecular weight of 380.2013792 g/mol . This compound is known for its unique structure, which includes a pyrylium ring substituted with cyclohexyl and dimethyl groups, and a hexafluoroarsenate anion. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-Cyclohexyl-2,6-dimethylpyrylium hexafluoroarsenate typically involves the reaction of 2,6-dimethylpyrylium salts with cyclohexyl derivatives under specific conditions. The reaction is carried out in the presence of hexafluoroarsenic acid or its derivatives to form the hexafluoroarsenate salt. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
4-Cyclohexyl-2,6-dimethylpyrylium hexafluoroarsenate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrylium derivatives.
Scientific Research Applications
4-Cyclohexyl-2,6-dimethylpyrylium hexafluoroarsenate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis due to its unique reactivity.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-2,6-dimethylpyrylium hexafluoroarsenate involves its interaction with molecular targets such as enzymes and receptors. The pyrylium ring can interact with nucleophilic sites in biological molecules, leading to the modulation of biochemical pathways. The hexafluoroarsenate anion may also play a role in stabilizing the compound and enhancing its reactivity .
Comparison with Similar Compounds
4-Cyclohexyl-2,6-dimethylpyrylium hexafluoroarsenate can be compared with other pyrylium salts and hexafluoroarsenate compounds:
Similar Compounds: 2,6-dimethylpyrylium hexafluoroarsenate, 4-cyclohexylpyrylium hexafluoroarsenate.
Properties
CAS No. |
84304-16-5 |
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Molecular Formula |
C13H19AsF6O |
Molecular Weight |
380.20 g/mol |
IUPAC Name |
4-cyclohexyl-2,6-dimethylpyrylium;hexafluoroarsenic(1-) |
InChI |
InChI=1S/C13H19O.AsF6/c1-10-8-13(9-11(2)14-10)12-6-4-3-5-7-12;2-1(3,4,5,6)7/h8-9,12H,3-7H2,1-2H3;/q+1;-1 |
InChI Key |
GZMBRQNEYWJLSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=[O+]1)C)C2CCCCC2.F[As-](F)(F)(F)(F)F |
Origin of Product |
United States |
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